N-Cyclohexyl-N-methylethanimidamide
Description
Properties
CAS No. |
45953-40-0 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-cyclohexyl-N-methylethanimidamide |
InChI |
InChI=1S/C9H18N2/c1-8(10)11(2)9-6-4-3-5-7-9/h9-10H,3-7H2,1-2H3 |
InChI Key |
JUPYQVXSMQSJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)N(C)C1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Hydrophilicity vs. Lipophilicity : The hydroxy group in N-cyclohexyl-N-hydroxy-N'-phenylmethanimidamide increases polarity (PSA = 35.83 Ų) compared to the methyl group in the target compound, which likely reduces its LogP (predicted to be higher than 3.37 due to reduced polarity) .
- Steric Effects : The bulky cyclohexyl and phenyl groups in the methanimidamide analog may hinder reactivity in coupling reactions, whereas the methyl group in the target compound offers steric flexibility.
Physicochemical Properties
| Compound Name | LogP | PSA (Ų) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound* | ~3.5† | ~30† | ~167.3 |
| N-cyclohexyl-N-hydroxy-N'-phenylmethanimidamide | 3.37 | 35.83 | 245.3 |
| N-Hydroxyoctanamide | ~1.8‡ | ~49‡ | 173.2 |
*†Estimated based on substituent contributions.
‡Predicted using analogous hydroxamic acid data.
Key Findings :
- The target compound’s methyl group likely enhances lipophilicity (higher LogP) compared to hydroxy-substituted analogs, favoring membrane permeability in biological systems.
Q & A
Q. How does storage condition variability affect its long-term stability?
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